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(2,3-Difluoro-6-methylphenyl)methanamine

Cat. No.: B13018482
M. Wt: 157.16 g/mol
InChI Key: JLKPDTGXLPVZAK-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzylamines in Contemporary Chemical Research

Fluorinated benzylamines are a class of compounds that have garnered considerable attention in contemporary chemical research, primarily due to their applications in medicinal chemistry. nih.govnih.gov The benzylamine (B48309) scaffold itself is a prevalent structural motif in a wide range of biologically active molecules and pharmaceuticals. The addition of fluorine atoms to the benzyl (B1604629) group can significantly enhance the therapeutic properties of these molecules.

The strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug candidate. researchgate.net

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and oral bioavailability. nih.govsci-hub.box

Research in this area often focuses on the synthesis of novel fluorinated benzylamines and the evaluation of their biological activities. For instance, studies have explored fluorine-substituted benzylamines as substrates and inactivators of enzymes like monoamine oxidase B, which is a target for neurodegenerative diseases.

Significance of Difluorophenylmethanamine Scaffolds in Advanced Synthesis and Chemical Design

The difluorophenylmethanamine scaffold, a key component of (2,3-Difluoro-6-methylphenyl)methanamine, is particularly significant in advanced synthesis and chemical design. The presence of two fluorine atoms on the aromatic ring offers a more pronounced effect on the molecule's electronic properties compared to a single fluorine substitution.

The difluoromethylene (CF2) group, for example, is recognized as a key modifying group for optimizing the properties of drug molecules. researchgate.net While not present in the aromatic ring of the target compound, the principle of using multiple fluorine atoms to fine-tune molecular properties is central. In the context of a difluorophenyl group, the two fluorine atoms act as strong electron-withdrawing groups, which can significantly influence the reactivity of the aromatic ring and the basicity of the amine group. This modulation of electronic properties is a powerful tool in rational drug design.

Furthermore, the development of synthetic methods to create specifically substituted difluorinated aromatic compounds is an active area of research. These methods often need to overcome challenges related to regioselectivity—controlling the precise placement of the fluorine atoms on the aromatic ring. The ability to synthesize specific isomers, such as the 2,3-difluoro pattern in the target compound, is crucial for establishing structure-activity relationships in drug discovery programs.

Overview of Research Trajectories for Arylmethylamines with Fluorine Substitution

The research trajectories for arylmethylamines featuring fluorine substitution are largely driven by the pursuit of new therapeutic agents with improved pharmacological profiles. Key trends in this area include:

Late-Stage Fluorination: A significant focus is on the development of methods to introduce fluorine into complex molecules at a late stage of the synthesis. This allows for the rapid generation of fluorinated analogues of known biologically active compounds for further testing.

Novel Fluorinating Reagents: The development of new and more selective fluorinating reagents is an ongoing endeavor. Reagents like Selectfluor® have proven useful for the fluorination of a variety of organic compounds. sci-hub.box

Photocatalysis in C-H Fluorination: Visible-light photocatalysis has emerged as a powerful tool for the direct fluorination of C-H bonds, offering a more efficient and environmentally friendly alternative to traditional methods. nih.govresearchgate.net

Applications in PET Imaging: The fluorine-18 isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging. Consequently, there is significant research into the synthesis of 18F-labeled arylmethylamines as potential PET tracers for diagnostic purposes. nih.gov

Data on Related Fluorinated Benzylamines

As detailed research findings for this compound are not available in the surveyed literature, the following table presents data for related fluorinated benzylamine compounds to illustrate the types of properties and information that are typically characterized for such molecules. This data is for comparative and illustrative purposes only.

Property(2,6-difluoro-3-methylphenyl)methanamine(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride
Molecular Formula C8H9F2NC8H10ClF2N
CAS Number 261763-42-22703756-82-3
Structure
Physical State Not specifiedNot specified
Molecular Weight 157.16 g/mol 193.62 g/mol

Note: This table is populated with information on structurally similar compounds and is intended to provide context in the absence of specific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B13018482 (2,3-Difluoro-6-methylphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(2,3-difluoro-6-methylphenyl)methanamine

InChI

InChI=1S/C8H9F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,4,11H2,1H3

InChI Key

JLKPDTGXLPVZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)CN

Origin of Product

United States

Synthetic Methodologies for 2,3 Difluoro 6 Methylphenyl Methanamine and Structural Analogues

Reductive Amination Approaches for Fluorinated Benzylamines

Reductive amination is a cornerstone of amine synthesis, and its application to the preparation of fluorinated benzylamines has been extensively explored. This method typically involves the reaction of a fluorinated aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Application of Zinc Borohydride Systems in Reductive Amination

Zinc borohydride has emerged as a safe and efficient reagent for the reductive amination of fluorinated aldehydes. udayton.educapes.gov.br This method provides a high-yield pathway to fluorinated benzylamines and serves as a viable alternative to the more toxic sodium cyanoborohydride. udayton.educapes.gov.br The reaction is typically carried out by treating a secondary amine with a suitable fluoroaldehyde in the presence of a combination of zinc chloride and zinc borohydride. udayton.edu This one-pot procedure is adaptable to multigram-scale preparations, highlighting its practical utility. udayton.edumdma.ch

The effectiveness of this system is demonstrated in the reductive methylation of various amines using paraformaldehyde, zinc chloride, and zinc borohydride. rsc.org Dichloromethane is often the solvent of choice for these reactions. mdma.ch

Alternative Hydride Reagents for Amination of Fluoro Carbonyl Precursors

While zinc borohydride is effective, other hydride reagents are also employed in the reductive amination of fluorinated carbonyl precursors. Sodium borohydride is a common and inexpensive choice, though it can be unstable in protic solvents and may require a large excess. acsgcipr.org Its reactivity can also lead to the undesired reduction of the starting aldehyde or ketone if the imine is not pre-formed. acsgcipr.org

To overcome these limitations, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) have been developed. harvard.edumasterorganicchemistry.com This reagent is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines. harvard.eduresearchgate.net The use of sodium triacetoxyborohydride often proceeds with high functional group tolerance and avoids the use of toxic cyanide salts. harvard.edu

Other boron-based reagents, such as borane-amine complexes (e.g., borane-tert-butylamine), have also been utilized, particularly in cases where the substrate contains sensitive functional groups that might be reduced by other hydrides. researchgate.net

Reagent SystemPrecursorKey Features
Zinc Borohydride / Zinc ChlorideFluorinated AldehydesHigh yields, safe alternative to NaBH₃CN, scalable. udayton.educapes.gov.br
Sodium BorohydrideAldehydes / KetonesInexpensive, readily available, may require excess. acsgcipr.org
Sodium TriacetoxyborohydrideAldehydes / KetonesHighly selective, good functional group tolerance. harvard.edumasterorganicchemistry.com
Borane-Amine ComplexesAldehydes with sensitive groupsMild, avoids reduction of sensitive functionalities. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex molecules, including fluorinated benzylamines. beilstein-journals.org These methods avoid the need for pre-functionalized starting materials, offering a more direct route to the target compounds.

Palladium-Catalyzed ortho-Selective C-H Fluorination of Protected Benzylamines

Palladium catalysis has been successfully employed for the ortho-selective C-H fluorination of benzylamine (B48309) derivatives. acs.orgnih.govsigmaaldrich.com In these reactions, a directing group is often used to guide the palladium catalyst to a specific C-H bond. Oxalyl amide has been identified as an effective and easily accessible directing group for this purpose. acs.orgnih.gov

Using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, selective mono- or difluorination of the ortho position of protected benzylamines can be achieved by modifying the reaction conditions. acs.orgnih.gov This method provides an efficient route to ortho-fluorinated benzylamines. acs.orgnih.gov

Transition-Metal-Catalyzed Incorporation of Fluorine into Benzylamine Derivatives

Beyond palladium, other transition metals have been investigated for their ability to catalyze the fluorination of benzylamine derivatives. nih.gov Copper-catalyzed methods, for example, have been developed for the selective fluorination of benzylamine derivatives using an aminoquinoline auxiliary. nih.gov With a copper(I) iodide (CuI) catalyst, silver fluoride (AgF) as the fluoride source, and N-methylmorpholine N-oxide (NMO) as an oxidant, selective mono- or difluorination can be achieved in high yields. nih.gov

Iron-catalyzed benzylic fluorination has also been reported, offering a mild and operationally convenient method for introducing fluorine at the benzylic position. semanticscholar.org These methods often utilize commercially available iron sources and electrophilic fluorine reagents like Selectfluor. semanticscholar.org

Catalyst SystemDirecting Group / AuxiliaryFluorine SourceKey Features
Pd(OAc)₂Oxalyl AmideN-Fluorobenzenesulfonimide (NFSI)Ortho-selective mono- or difluorination. acs.orgnih.gov
CuIAminoquinolineSilver Fluoride (AgF)Selective mono- or difluorination. nih.gov
Iron(II) AcetylacetonateNoneSelectfluorBenzylic fluorination. semanticscholar.org

Mechanochemical Synthesis Pathways for Fluorinated Amine Precursors

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more environmentally friendly approach to synthesis. beilstein-journals.org This technique has been successfully applied to the synthesis of fluorinated imines, which are key precursors to fluorinated amines. nih.govmdpi.comdntb.gov.ua

The solvent-free manual grinding of equimolar amounts of variously fluorinated benzaldehydes and different anilines or chiral benzylamines at room temperature can produce the corresponding imines in good to excellent yields within a very short reaction time (e.g., 15 minutes). nih.govmdpi.comdntb.gov.ua The yields obtained through this method are often comparable or even higher than those reported for traditional solution-based syntheses. nih.govmdpi.com This approach is not only efficient but also contributes to the prevention of environmental pollution and is easily scalable. nih.govmdpi.comdntb.gov.ua

ReactantsMethodReaction TimeKey Features
Fluorinated Benzaldehydes and Anilines/BenzylaminesManual Grinding~15 minutesSolvent-free, rapid, high yields, environmentally friendly. nih.govmdpi.comdntb.gov.ua

Solvent-Free Methods for the Preparation of Fluorinated Imines from Fluoroaldehydes and Benzylamines

A green and efficient approach to synthesizing fluorinated imines, which are precursors to amines like (2,3-Difluoro-6-methylphenyl)methanamine, involves solvent-free mechanochemical methods. This technique relies on the manual or mechanical grinding of solid reactants, eliminating the need for potentially hazardous solvents.

The general procedure involves grinding equimolar amounts of a fluoroaldehyde and a benzylamine at room temperature. This method has been demonstrated to produce a variety of fluorinated imines in good to excellent yields, often within a very short reaction time of about 15 minutes. The products are frequently of high purity, negating the need for extensive post-synthesis purification. The reaction's efficiency can be influenced more by the structure of the amine than the aldehyde. This solvent-free approach is notable for its contribution to preventing environmental pollution.

Below is a table showcasing examples of fluorinated imines synthesized using this solvent-free mechanochemical method, illustrating the versatility of the reaction with various substituted fluoroaldehydes and benzylamines.

Aldehyde ReactantAmine ReactantProductYield (%)
2-FluorobenzaldehydeBenzylamineN-(2-Fluorobenzylidene)-1-phenylmethanamine95
3-FluorobenzaldehydeBenzylamineN-(3-Fluorobenzylidene)-1-phenylmethanamine98
4-FluorobenzaldehydeBenzylamineN-(4-Fluorobenzylidene)-1-phenylmethanamine97
2,6-DifluorobenzaldehydeBenzylamineN-(2,6-Difluorobenzylidene)-1-phenylmethanamine92

This table is representative of the types of fluorinated imines that can be synthesized via mechanochemical methods, as described in the cited literature.

Scalability Considerations in Mechanochemical Synthesis

A significant advantage of the solvent-free mechanochemical method is its potential for scalability. While initial laboratory-scale syntheses may be performed by manual grinding in a simple flask, the process can be readily adapted for larger-scale production. This transition typically involves the use of laboratory ball mills or other mechanical grinders capable of handling larger quantities of reactants.

The scalability of this method is a key factor in its appeal for industrial applications. By avoiding solvents, the process reduces waste, lowers costs associated with solvent purchasing and disposal, and enhances safety. The high yields and short reaction times observed in laboratory-scale experiments are often maintained or even improved upon scaling up, making mechanochemistry a viable and sustainable alternative to traditional solution-phase synthesis for the industrial production of fluorinated imines and their derivatives.

Formation via Staudinger Reaction and Related Methodologies

The Staudinger reaction provides a mild and efficient pathway for the reduction of organic azides to primary amines, making it a valuable tool for the synthesis of compounds like this compound. The reaction involves two main steps: the initial reaction of an organic azide with a trivalent phosphorus compound, typically a triaryl- or trialkylphosphine, to form an iminophosphorane intermediate with the loss of nitrogen gas. This is followed by the hydrolysis of the iminophosphorane in the presence of water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.

Synthesis of Substituted Difluorophenylmethanamine Derivatives through Azide Intermediates

The synthesis of difluorophenylmethanamine derivatives can be effectively achieved by employing the Staudinger reaction with an appropriate azide intermediate. A relevant example is the synthesis of N-(alkyl substituted-λ5-phosphanylidene)-(3,5-difluorophenyl)methanamine. Although this represents a structural isomer of the target compound, the methodology is directly applicable.

The synthetic sequence typically begins with a substituted difluorobenzyl halide, such as 3,5-difluorobenzylbromide. This starting material is first converted to the corresponding azide, for instance, by reaction with sodium azide. The resulting difluorobenzyl azide then serves as the substrate for the Staudinger reaction. Treatment with a trivalent phosphine reagent leads to the formation of the iminophosphorane. Subsequent hydrolysis of this intermediate would yield the desired difluorophenylmethanamine. This multi-step process is outlined below:

Azide Formation : R-CH₂-Br + NaN₃ → R-CH₂-N₃ + NaBr

Iminophosphorane Formation (Staudinger Reaction) : R-CH₂-N₃ + PPh₃ → R-CH₂-N=PPh₃ + N₂

Hydrolysis to Amine : R-CH₂-N=PPh₃ + H₂O → R-CH₂-NH₂ + O=PPh₃

(Where R = a difluorophenyl group)

This pathway highlights the utility of the azide group as a synthon for a primary amine, allowing for its introduction into complex molecules under mild conditions.

Exploration of Trivalent Phosphine Reagents in Staudinger Ligation

The choice of the trivalent phosphine reagent is crucial in the Staudinger reaction and its variants. While triphenylphosphine is commonly used, a wide array of other phosphines can be employed, including those with O-alkyl, O-aryl, NH₂, NR₂, Cl, or F ligands. The nature of the phosphine can influence the reaction rate and the stability of the intermediate iminophosphorane. For instance, electron-donating groups on the phosphine can enhance the reaction rate.

A significant modification of the classical Staudinger reaction is the Staudinger ligation. This variation is designed to form a stable amide bond rather than a primary amine. In this approach, the phosphine reagent is engineered to contain an intramolecular electrophilic trap, such as an ortho-ester group. After the initial formation of the iminophosphorane, the nitrogen atom attacks the nearby ester, leading to a stable amide-linked product following hydrolysis. This powerful and highly chemoselective reaction has found widespread use in chemical biology for labeling biomolecules.

The versatility of trivalent phosphine reagents allows for fine-tuning of the Staudinger reaction, enabling either the classic reduction to a primary amine or the formation of a stable amide bond through ligation, depending on the synthetic goal.

Chemical Transformations and Derivative Synthesis of 2,3 Difluoro 6 Methylphenyl Methanamine

Formation of Imines and Schiff Bases from the Primary Amine Moiety

Imines, which contain a carbon-nitrogen double bond, are synthesized from the reaction of primary amines with aldehydes or ketones. youtube.com When the amine is reacted with an aldehyde or ketone, a condensation reaction occurs, resulting in the formation of an imine and the elimination of a water molecule. masterorganicchemistry.com These compounds, particularly when derived from aromatic aldehydes, are often referred to as Schiff bases. nih.govyoutube.com

The synthesis of imines from (2,3-Difluoro-6-methylphenyl)methanamine involves the direct condensation of its primary amine group with a suitable carbonyl compound, such as an aldehyde or a ketone. masterorganicchemistry.com This reaction is typically carried out in a suitable solvent, and because it is a reversible equilibrium process, the removal of water can be employed to drive the reaction toward the formation of the imine product. youtube.com Various methods can be employed for imine synthesis, including reactions conducted in solvents like methanol (B129727) or ethanol, and sometimes under microwave irradiation without a solvent. youtube.comorganic-chemistry.org

The general reaction scheme is as follows:

This compound + R-CHO/R-CO-R' → (2,3-Difluoro-6-methylphenyl)methyl-imine derivative + H₂O

The reaction mechanism starts with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent proton transfer steps and the elimination of a water molecule lead to the formation of the C=N double bond characteristic of imines. youtube.com

The resulting fluorine-containing imine derivatives are characterized using a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for confirming the structure of these compounds. nih.gov Infrared (IR) spectroscopy is also a key characterization method, as it allows for the identification of the characteristic C=N stretching vibration of the imine group.

Table 1: Spectroscopic Data for Characterization of Fluorine-Containing Imines

Spectroscopic Technique Key Feature to Identify
¹H NMR Signals corresponding to the protons on the aromatic ring and the methyl and methylene (B1212753) groups, with potential shifts upon imine formation.
¹³C NMR Appearance of a signal for the imine carbon (C=N) and shifts in the signals of the aromatic carbons due to the new functional group.
¹⁹F NMR Signals corresponding to the fluorine atoms on the aromatic ring, which can provide information about the electronic environment. nih.gov
Infrared (IR) Spectroscopy A characteristic absorption band for the C=N double bond stretch.

This table is a generalized representation of expected data.

Schiff bases derived from amines like this compound can act as versatile ligands in coordination chemistry. nih.govyoutube.com The imine nitrogen atom possesses a lone pair of electrons that can coordinate with a variety of metal ions to form stable metal complexes. nih.gov The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in an appropriate solvent. researchgate.netacs.org

The presence of fluorine atoms in the ligand can influence the electronic properties and, consequently, the stability and reactivity of the resulting metal complexes. nih.gov These fluorinated Schiff base metal complexes have been investigated for a range of applications. nih.govwiley.com The characterization of these metal complexes is often carried out using techniques such as UV-visible spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand to the metal center. researchgate.net

N-Alkylation and N-Acylation Reactions of the Amine Functionality

The primary amine group of this compound is susceptible to both N-alkylation and N-acylation reactions, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. Reductive amination is another common method, where the amine reacts with a carbonyl compound in the presence of a reducing agent to yield an alkylated amine. masterorganicchemistry.com

N-Acylation is the reaction of the amine with an acylating agent, like an acid chloride or an acid anhydride, to form an amide. researchgate.net For instance, reacting this compound with an acyl chloride (R-COCl) would yield the corresponding N-((2,3-difluoro-6-methylphenyl)methyl)amide. These reactions are fundamental in synthetic organic chemistry for building more complex molecular structures.

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl Halide (e.g., CH₃I) Secondary Amine
Reductive Amination Aldehyde/Ketone + Reducing Agent Secondary or Tertiary Amine
N-Acylation Acid Chloride (e.g., CH₃COCl) Amide
N-Acylation Acid Anhydride (e.g., (CH₃CO)₂O) Amide

This table provides generalized examples of reagents and product types.

Synthesis of Advanced Fluorinated Scaffolds from this compound Precursors

This compound serves as a key building block for the synthesis of more complex, polyfunctional fluorinated molecules, often referred to as advanced scaffolds. The combination of the reactive amine group and the substituted phenyl ring allows for its incorporation into a variety of heterocyclic systems and other intricate molecular architectures.

The derivatives obtained from the reactions described above, such as imines and amides, can undergo further chemical transformations. For example, imines can be involved in cyclization reactions to form nitrogen-containing heterocycles. The fluorinated phenyl ring also provides a site for further functionalization, although the presence of multiple fluorine atoms can influence the reactivity and regioselectivity of such reactions. The development of these advanced scaffolds is of significant interest in fields like medicinal chemistry, where the introduction of fluorine atoms can modulate the physicochemical and biological properties of molecules.

Spectroscopic and Structural Characterization of 2,3 Difluoro 6 Methylphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number and types of protons in the (2,3-Difluoro-6-methylphenyl)methanamine molecule. The spectrum would be expected to show distinct signals for the protons of the methyl group (-CH₃), the methylene (B1212753) group (-CH₂-), the amine group (-NH₂), and the aromatic ring. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring nuclei would provide critical information for structural confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom, with variations arising from the attachment of electronegative fluorine atoms, the methyl group, and the aminomethyl substituent. The carbons directly bonded to fluorine would exhibit characteristic coupling (C-F coupling), which would be a key identifier.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. sci-hub.se For this compound, this technique would be instrumental in confirming the presence and positions of the two fluorine atoms on the aromatic ring. sci-hub.se The ¹⁹F NMR spectrum would be expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling patterns of these signals would provide unambiguous evidence of their electronic environments and their spatial relationships with each other and with neighboring protons. sci-hub.seresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include:

N-H stretching vibrations of the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl and methylene groups, observed around 2850-3100 cm⁻¹.

C-N stretching vibrations, which are typically found in the 1000-1250 cm⁻¹ region.

C-F stretching vibrations, which are strong and characteristically appear in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching vibrations, which would be observed in the 1450-1600 cm⁻¹ range.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The positions and intensities of these absorptions are influenced by the substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic transitions within the molecule, particularly those involving π-electrons in aromatic systems.

For aromatic compounds like this compound, the key electronic transitions are typically π → π. These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. The benzene ring constitutes the primary chromophore, the part of the molecule responsible for absorbing light. Substituents on the ring can shift the absorption maxima (λmax) and alter the intensity of the absorption bands.

In the case of this compound, the presence of two fluorine atoms, a methyl group, and a methanamine group on the phenyl ring influences the energy of these transitions. While specific experimental UV-Vis data for this exact compound is not widely published in readily accessible literature, the expected absorption pattern can be inferred from similar substituted benzenes. Typically, substituted benzenes exhibit two primary absorption bands:

E2-band: An intense absorption band usually occurring between 200-230 nm.

B-band: A less intense, structured absorption band appearing at longer wavelengths, typically around 250-280 nm.

The electronic transitions responsible for these bands are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Table 1: Typical Electronic Transitions in Substituted Benzenes

Transition Type Typical Wavelength Range (nm) Description
π → π* (E2-band) 200 - 230 High-intensity transition within the benzene ring.
π → π* (B-band) 250 - 280 Lower-intensity transition, often showing fine vibrational structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways.

The molecular formula for this compound is C₈H₉F₂N, giving it a monoisotopic molecular weight of approximately 157.07 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 157.

The fragmentation pattern provides valuable structural information. For benzylamine (B48309) derivatives, a characteristic and often most abundant fragment is the tropylium (B1234903) or benzyl (B1604629) cation, formed by the cleavage of the C-C bond between the benzylic carbon and the amine group (alpha-cleavage). However, in this substituted case, the most prominent fragmentation pathway is the loss of the amino group (•NH₂) to form the stable 2,3-difluoro-6-methylbenzyl cation.

Key Expected Fragmentation Pathways:

Formation of the Molecular Ion: C₈H₉F₂N + e⁻ → [C₈H₉F₂N]⁺• (m/z = 157)

Loss of an Amino Radical (•NH₂): [C₈H₉F₂N]⁺• → [C₈H₈F₂]⁺ + •NH₂ (m/z = 141) This cleavage results in the formation of the 2,3-difluoro-6-methylbenzyl cation, which is expected to be a major peak in the spectrum.

Loss of a Hydrogen Atom: [C₈H₉F₂N]⁺• → [C₈H₈F₂N]⁺ + H• (m/z = 156) This [M-1]⁺ peak is common in amines and results from the loss of a hydrogen atom from the aminomethyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Ion Formula Description
157 [C₈H₉F₂N]⁺• C₈H₉F₂N Molecular Ion (M⁺)
156 [C₈H₈F₂N]⁺ C₈H₈F₂N Loss of a hydrogen atom ([M-H]⁺)

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

The analysis of derivatives is a common practice, as they may form more stable or higher-quality crystals suitable for X-ray diffraction. The core structure of the (2,3-difluoro-6-methylphenyl)methyl moiety is preserved in these derivatives, allowing for detailed examination of its bond lengths, bond angles, and conformation.

For instance, in the crystal structure of a derivative where the methanamine nitrogen is part of an amide linkage, key structural features can be observed. The geometry of the benzene ring is expected to be largely planar, though minor deviations can occur due to steric strain from the substituents. The fluorine and methyl substituents will have specific orientations relative to the ring and the aminomethyl group.

Key structural parameters that would be determined from a crystallographic study of a derivative include:

Bond Lengths: The C-F, C-C (aromatic), C-N, and C-H bond distances.

Bond Angles: The angles within the aromatic ring and involving the substituents, which reveal any steric-induced distortions from ideal geometries.

Torsion Angles: These angles describe the conformation of the aminomethyl group relative to the plane of the phenyl ring.

Intermolecular Interactions: In the crystal lattice, non-covalent interactions such as hydrogen bonds (e.g., involving the N-H group) and π-π stacking of the aromatic rings dictate the packing of the molecules.

The specific data, such as the crystal system and space group, would be unique to the specific derivative being analyzed.

Table 3: Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Investigations of 2,3 Difluoro 6 Methylphenyl Methanamine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. DFT calculations for (2,3-Difluoro-6-methylphenyl)methanamine would typically be performed using a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for related compounds. nih.govresearchgate.net

The primary goal of a DFT geometry optimization is to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of fluorine atoms and a methyl group on the benzene (B151609) ring, along with the flexible methanamine side chain, suggests that multiple low-energy conformations might exist.

The electronic structure calculations would reveal the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing fluorine atoms and the electron-donating methyl and aminomethyl groups. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorinated Benzylamine (B48309) Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C-C (aromatic)1.39 - 1.41
C-CH31.51
C-CH2NH21.52
C-N1.47
N-H1.01
C-C-F118 - 122
C-C-C (aromatic)119 - 121
H-N-H106
F-C-C-C
C-C-C-N

Note: The data in this table is illustrative for a related fluorinated benzylamine and does not represent experimentally verified data for this compound.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. youtube.com Calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental spectra. These calculations can help assign specific peaks in an experimental NMR spectrum to the corresponding atoms in the molecule, which is particularly useful for complex substitution patterns as seen in this compound.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations, performed at the same level of theory as the geometry optimization, yield a set of normal modes of vibration. nih.gov Analysis of these modes allows for the assignment of characteristic absorption bands to specific functional groups, such as the N-H stretches of the amine group, C-F stretches, and aromatic C-H bending modes. A frequency scaling factor is often applied to the calculated values to correct for anharmonicity and other systematic errors in the computational method.

Molecular Modeling and Conformational Analysis of Fluorinated Benzylamines

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Molecular modeling techniques are used to explore the conformational space of such molecules to identify stable conformers and the energy barriers between them. nih.gov

For fluorinated benzylamines, the orientation of the aminomethyl side chain relative to the substituted benzene ring is of particular interest. This is typically investigated by performing a "dihedral scan," where the torsion angle around the C(aromatic)-C(alkyl) bond is systematically varied, and the energy is calculated at each step. This process generates a potential energy surface that reveals the most stable rotational isomers (rotamers).

These studies can also shed light on intramolecular interactions, such as hydrogen bonding between the amine protons and the fluorine atoms, which can significantly influence the preferred conformation. nih.govbgu.ac.il

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability. acs.org A smaller gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would be influenced by the competing electronic effects of the fluoro, methyl, and methanamine substituents.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the nitrogen atom's lone pair would create a region of high negative potential, while the amine hydrogens and potentially the aromatic hydrogens near the fluorine atoms would show positive potential.

Table 2: Illustrative Frontier Orbital Energies for a Fluorinated Benzylamine Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: This data is illustrative and intended to show the typical output of such a calculation. Actual values for this compound would require specific DFT calculations.

Investigation of Non-Linear Optical Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, making them useful in materials for telecommunications and optical computing. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The presence of strong electron-donating (aminomethyl, methyl) and electron-withdrawing (difluoro) groups on the benzene ring of this compound suggests that it could possess NLO activity. DFT calculations can quantify the magnitude of the hyperpolarizability. A large β value is indicative of a strong NLO response. These theoretical predictions can guide the synthesis of new materials with tailored optical properties.

Advanced Research Applications and Future Directions for 2,3 Difluoro 6 Methylphenyl Methanamine Scaffolds

Strategic Utility as a Key Building Block in Organic Synthesis

While specific examples detailing the use of (2,3-Difluoro-6-methylphenyl)methanamine are not extensively documented, its structure suggests significant potential as a versatile building block in the synthesis of complex molecules. Organic building blocks are fundamental components for the modular assembly of larger molecular architectures. The presence of the reactive amine group and the specifically substituted phenyl ring in this compound makes it a prime candidate for constructing a variety of complex structures.

Synthesis of Complex Polyheterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules that form the core of many pharmaceuticals. The amine functionality of this compound can serve as a key nucleophile or as a precursor to other functional groups in the synthesis of various heterocyclic systems. For instance, fluorinated benzylamines are known to be utilized in the synthesis of complex heterocyclic structures like quinolones, triazoles, and imidazoles.

Quinolones: The synthesis of quinolones, a class of broad-spectrum antibiotics, often involves the condensation of an aniline (B41778) derivative with a β-ketoester, followed by cyclization. mdpi.comnih.gov While direct use of this compound would require modification, its corresponding aniline could be a valuable precursor. The substitution pattern on the phenyl ring can influence the biological activity of the resulting quinolone. nih.gov

Triazoles: 1,2,3-Triazoles, often synthesized via copper-catalyzed azide-alkyne cycloaddition, are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form favorable interactions with biological targets. researchgate.netnih.gov The amine group of this compound could be readily converted to an azide, making it a suitable partner in such cycloaddition reactions for the creation of novel triazole derivatives. frontiersin.org

Imidazoles: Imidazoles are another class of heterocycles with diverse biological activities. nih.gov Syntheses of substituted imidazoles can be achieved through multi-component reactions involving an amine, an aldehyde, and a 1,2-dicarbonyl compound. organic-chemistry.orgnih.govresearchgate.net The this compound could serve as the amine component in these reactions, leading to imidazoles with a unique substitution pattern.

Preparation of Amino Acid-Derived Peptidomimetic Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or the replacement of peptide bonds with more stable isosteres. nih.gov

The this compound scaffold can be envisioned as a precursor for creating novel, fluorinated amino acid-like structures. Recent advances in the synthesis of fluorinated amino acids and peptides often rely on the use of fluorinated building blocks. rsc.orgdur.ac.uk The benzylamine (B48309) moiety could be elaborated to introduce a carboxylic acid group, thereby forming a fluorinated phenylalanine analogue. The incorporation of such fluorinated amino acids can enhance the metabolic stability of peptides.

Furthermore, the trifluoroethylamine moiety has been successfully employed as a metabolically stable bioisostere for the amide bond in peptide backbones. researchgate.netresearchgate.netrsc.orgnih.gov While not a trifluoroethylamine itself, the difluoro-substituted benzylamine could be a starting point for the synthesis of related peptidomimetic structures where the fluorine atoms modulate the electronic properties and conformation of the molecule.

Role in Bioisosteric Replacement Studies (Chemical and Structural Modulations)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize lead compounds. researchgate.net The fluorine atoms and the methyl group on the this compound scaffold provide multiple opportunities for bioisosteric modifications.

Influence of Fluorine on Physicochemical Properties (e.g., Lipophilicity, pKa Modulation)

The introduction of fluorine into a molecule can have a profound impact on its lipophilicity and acidity (pKa), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While aromatic fluorination generally increases lipophilicity, the effect on aliphatic chains can vary. researchgate.net Systematic studies have shown that different fluoroalkyl motifs can either increase or decrease lipophilicity. nih.govnih.gov The difluoro substitution on the phenyl ring of this compound is expected to increase its lipophilicity compared to the non-fluorinated analogue.

pKa Modulation: The strong electron-withdrawing nature of fluorine atoms significantly lowers the pKa of nearby acidic or basic groups. The fluorine atoms in the ortho and meta positions of the benzylamine will reduce the basicity of the amine group. echemi.comfoodb.caorganicchemistrydata.org This modulation of pKa can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic properties.

Table 1: General Impact of Fluorination on Physicochemical Properties

PropertyGeneral Effect of Aromatic FluorinationRationale
Lipophilicity (logP) IncreaseThe C-F bond is more lipophilic than the C-H bond.
pKa of amines Decrease (less basic)The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom.
Metabolic Stability IncreaseThe C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation.

This table presents generalized trends and the actual impact can be context-dependent.

Impact of Fluorine Substitution on Hydrogen Bonding Interactions within Molecular Architectures

Fluorine's high electronegativity allows it to participate in hydrogen bonding, acting as a weak hydrogen bond acceptor. nih.govthieme-connect.denih.govresearchgate.net The ability of the fluorine atoms in the this compound scaffold to form intramolecular or intermolecular hydrogen bonds can influence the conformation of the molecule and its binding to a biological target. The presence of two fluorine atoms offers multiple potential hydrogen bonding sites, which can be exploited in rational drug design to enhance binding affinity and selectivity.

Contributions to Advanced Materials Chemistry

While direct applications of "this compound" in advanced materials are an emerging area of research, the known properties of analogous fluorinated compounds allow for the extrapolation of its potential contributions. The presence of the difluorophenyl moiety is key to these potential applications, as fluorination is a well-established strategy for tuning the properties of organic materials. nih.gov

Fluorinated polymers, for instance, are renowned for their exceptional chemical resistance, thermal stability, and low coefficients of friction. nih.gov The incorporation of structures like this compound as monomers or additives into polymers could impart desirable characteristics. For example, fluorinated moieties can enhance the thermal and chemical stability of polymers and create surfaces with low energy, leading to materials that are water and oil repellent. wikipedia.orgresearchgate.net Such properties are highly sought after for creating durable coatings, advanced textiles, and low-fouling surfaces for biomedical devices. nih.govresearchgate.net

In the realm of organic electronics, the strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of materials. sigmaaldrich.comnbuv.gov.ua Introducing fluorinated building blocks is a common tactic to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in organic semiconductors. This tuning is critical for optimizing charge injection, transport, and device efficiency in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com The (2,3-Difluoro-6-methylphenyl) group could serve as a valuable component in the design of new charge-transporting materials or emissive layers. Furthermore, the amine functionality provides a convenient handle for further chemical modification, allowing the scaffold to be integrated into larger, more complex molecular architectures for electronic applications. Research into new liquid crystals has also demonstrated that difluoro-substituted aniline derivatives can be used to synthesize materials with stable mesomorphic phases, a property crucial for display technologies. nih.gov

Table 1: Potential Applications in Advanced Materials
Material ClassPotential Role of this compound ScaffoldResulting PropertiesExample Application
FluoropolymersMonomer or AdditiveIncreased thermal stability, chemical resistance, low surface energy. nih.govresearchgate.netProtective coatings, high-performance textiles.
Organic ElectronicsComponent of Semiconductors or Host MaterialsModulation of HOMO/LUMO energy levels, improved charge transport. sigmaaldrich.comOLEDs, OPVs.
Liquid CrystalsCore Structural UnitFormation of stable nematic and smectic phases. nih.govLiquid Crystal Displays (LCDs).
BiomaterialsSurface-Modifying AgentCreation of low-fouling, biocompatible surfaces. nih.govMedical implants, biosensors.

Development of Chiral Fluorinated Amines and their Applications in Asymmetric Synthesis

Chiral amines are indispensable building blocks in synthetic organic chemistry, particularly for the construction of pharmaceuticals and agrochemicals. The introduction of fluorine into these chiral amines can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov Consequently, the development of methods for the asymmetric synthesis of fluorinated amines, including the chiral derivatives of this compound, is a highly active area of research.

A prominent strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries or catalysts. For instance, palladium-catalyzed reactions have been successfully employed for the asymmetric synthesis of fluorinated isoindolinones from α-fluoroalkyl o-iodobenzylamines, demonstrating a pathway to create complex chiral heterocyclic structures. nih.gov Another powerful approach relies on the diastereoselective reduction of chiral β-imino sulfones, which can be prepared from fluorinated imidoyl chlorides. This method provides access to enantiomerically pure γ-fluoroalkyl β-amino sulfones, which are versatile intermediates for other chiral molecules like α-fluoroalkyl allylic amines. acs.org

The following table summarizes a representative method for the synthesis of chiral fluorinated amines, which could be adapted for the synthesis of enantiopure this compound.

Table 2: Representative Asymmetric Synthesis of Chiral Fluorinated Amines
Reaction TypeKey Reagents/CatalystsSubstrate ClassProduct ClassKey Features
Diastereoselective ReductionNaBH₄, Chiral β-imino sulfonesFluorinated Imidoyl ChloridesEnantiopure γ-fluoroalkyl β-amino sulfonesHigh diastereoselectivity (dr up to 92%). acs.org
Palladium-Catalyzed Carbonylative AminationPalladium catalyst, CO, BaseEnantioenriched α-fluoroalkyl o-iodobenzylaminesFluorinated IsoindolinonesMaintains high optical purity. nih.gov
Asymmetric AlkylationChiral Ni(II) complexGlycine Schiff baseFluorinated α-amino acidsExcellent enantiomeric excess (>99% ee). beilstein-journals.org

Once obtained, chiral this compound and its derivatives can serve as valuable ligands in asymmetric catalysis or as key starting materials for the synthesis of complex, biologically active molecules. The difluorophenylmethylamine motif is found in various pharmacologically active compounds, and having access to enantiomerically pure forms is often crucial for optimizing efficacy and minimizing off-target effects.

Interdisciplinary Research Prospects in Organofluorine Chemistry

The field of organofluorine chemistry is inherently interdisciplinary, bridging synthetic organic chemistry with materials science, medicinal chemistry, agrochemistry, and chemical biology. wikipedia.orgnumberanalytics.com The unique properties imparted by fluorine ensure that compounds like this compound will continue to be relevant across these diverse scientific domains.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate the basicity of amine groups, which in turn affects a drug's bioavailability. stanford.edu The this compound scaffold is therefore a prime candidate for fragment-based drug discovery programs targeting a wide range of diseases. An estimated one-fifth of all pharmaceuticals contain fluorine, highlighting the importance of fluorinated building blocks. wikipedia.org

In agrochemistry, fluorinated compounds represent a significant portion of modern pesticides and herbicides. nih.govalfa-chemistry.com The stability of the carbon-fluorine bond often leads to greater persistence and efficacy of the active ingredient. wikipedia.org Research into new derivatives of this compound could lead to the development of next-generation agrochemicals with improved potency and selectivity, and potentially a better environmental profile. numberanalytics.com

The future of organofluorine chemistry will also focus on developing more sustainable and efficient synthetic methods. numberanalytics.com This includes the use of catalysis to reduce waste, the development of fluorinating agents with lower environmental impact, and the application of technologies like flow chemistry for safer and more scalable production. numberanalytics.comoup.com As these new synthetic tools become available, the exploration of scaffolds like this compound will accelerate, unlocking new applications and fundamental discoveries at the interface of chemistry, biology, and materials science. numberanalytics.comacs.org

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (2,3-Difluoro-6-methylphenyl)methanamine in laboratory settings?

  • Answer : Follow protocols for structurally similar aromatic amines. Use nitrile gloves, flame-retardant lab coats, and chemical goggles. Work in a fume hood to minimize inhalation risks. For spills, contain using inert absorbents and avoid drainage systems. Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for ingestion or persistent symptoms .

Q. What synthetic routes are viable for preparing this compound?

  • Answer : Two primary methods are:

  • Reductive amination : React (2,3-difluoro-6-methylphenyl)aldehyde with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours.
  • Benzyl halide amination : Treat (2,3-difluoro-6-methylbenzyl)chloride with aqueous ammonia under high-pressure conditions (5–7 bar) at 80°C.
    Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H NMR : Aromatic protons (δ 6.7–7.1 ppm, split due to fluorine coupling), NH2 protons (δ 1.5–2.0 ppm, broad singlet).
  • 19F NMR : Distinct signals for ortho and meta fluorine atoms (δ -110 to -120 ppm).
  • FT-IR : N–H stretching (3350–3450 cm⁻¹), C–F vibrations (1100–1250 cm⁻¹).
  • HRMS : Expected [M+H]+ at m/z 158.0784 (C8H10F2N). Cross-validate with elemental analysis (C: 57.5%, H: 5.4%, N: 8.4%) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to:

  • Optimize molecular geometry and calculate dipole moments.
  • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
  • Simulate electrostatic potential maps for nucleophilic/electrophilic sites.
    Compare results with experimental UV-Vis spectra (λmax ~260 nm in ethanol) and adjust solvent models (e.g., PCM) for accuracy .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

  • Answer :

  • Re-evaluate computational parameters : Test hybrid functionals (e.g., M06-2X) and basis sets (e.g., def2-TZVP) to assess sensitivity.
  • Experimental validation : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude side reactions.
  • Error analysis : Quantify uncertainties in DFT energies (±2–3 kcal/mol) and correlate with experimental activation barriers. Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Q. What strategies enhance the medicinal chemistry potential of derivatives of this compound?

  • Answer :

  • Bioisosteric replacement : Substitute fluorine with trifluoromethyl or chlorine to modulate metabolic stability.
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy, nitro) and screen against target enzymes (e.g., monoamine oxidases).
  • ADMET profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize candidates. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets .

Physical Properties (Based on Analogous Compounds)

PropertyValue (Analog-Based Estimate)Reference
Molecular weight157.17 g/mol
State at RTColorless to pale-yellow liquid
Storage temperature2–8°C
Key NMR shifts (1H)δ 6.7–7.1 (aromatic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.